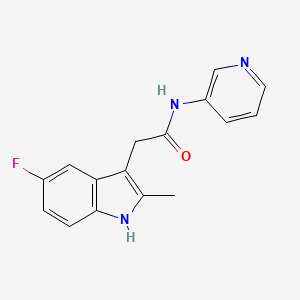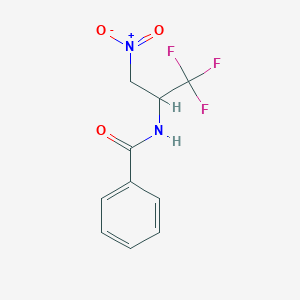![molecular formula C17H9F9N2O2 B12453949 3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B12453949.png)
3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide is a chemical compound known for its unique structure and properties. It contains multiple trifluoromethyl groups, which contribute to its high electronegativity and stability. This compound is of interest in various fields, including organic synthesis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 4-(trifluoromethyl)benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which 3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide exerts its effects involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-bis(trifluoromethyl)benzoyl chloride
- 3,5-bis(trifluoromethyl)aniline
- 3,5-bis(trifluoromethyl)benzoic acid
Uniqueness
3,5-bis(trifluoromethyl)-N’-[4-(trifluoromethyl)benzoyl]benzohydrazide is unique due to the presence of multiple trifluoromethyl groups, which impart high electronegativity and stability. This makes it particularly useful in applications requiring robust chemical properties and resistance to degradation .
Eigenschaften
Molekularformel |
C17H9F9N2O2 |
|---|---|
Molekulargewicht |
444.25 g/mol |
IUPAC-Name |
3,5-bis(trifluoromethyl)-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide |
InChI |
InChI=1S/C17H9F9N2O2/c18-15(19,20)10-3-1-8(2-4-10)13(29)27-28-14(30)9-5-11(16(21,22)23)7-12(6-9)17(24,25)26/h1-7H,(H,27,29)(H,28,30) |
InChI-Schlüssel |
VTCSLCDOBUOEHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S)-2-{[4-(9-{4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}fluoren-9-YL)phenyl]carbamoyl}cyclohexane-1-carboxylic acid](/img/structure/B12453879.png)

![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)
![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)


![Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)
![2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12453904.png)
![N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide](/img/structure/B12453909.png)


![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12453943.png)

